![molecular formula C12H18N2O B1453910 N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine CAS No. 1250524-34-5](/img/structure/B1453910.png)
N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine
Übersicht
Beschreibung
“N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine” is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of “N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine” consists of a pyridin-4-yl ring attached to a propan-2-yloxy group and a cyclopropanamine group . The exact arrangement of these groups in the molecule could be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .
Physical And Chemical Properties Analysis
“N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine” has a molecular weight of 206.28 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available in the current resources .
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors and Enzyme Interactions
One of the primary applications of related compounds involves their role as chemical inhibitors, particularly in the context of cytochrome P450 (CYP) isoforms. These enzymes are crucial for drug metabolism, affecting the pharmacokinetics of numerous drugs. Understanding the selectivity and potency of inhibitors like N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine can significantly impact the prediction and management of drug-drug interactions (DDIs) (Khojasteh et al., 2011).
Role in Organic Synthesis and Medicinal Chemistry
The versatility of heterocyclic N-oxide molecules, including derivatives of pyridine, indicates their significant potential in organic synthesis, catalysis, and drug development. These compounds exhibit a range of biological activities, making them valuable for creating new medicinal agents with anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).
Toxicology and Safety Profiles
Understanding the toxicology and safety profiles of compounds structurally related to N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine is essential for their development into therapeutic agents. Studies on related compounds, including their metabolism, effects on enzyme activity, and potential as antidotes to poisoning by nerve agents, provide invaluable data for evaluating safety and therapeutic potential (Dawson, 1994).
Applications in Antimicrobial and Neuroprotective Therapies
Research into related compounds has explored their antimicrobial properties, highlighting the need for new substances with antimicrobial effects to address the challenge of antimicrobial resistance and treat communicable diseases. The review on p-Cymene and its potential biomedical applications underscores the broader interest in exploiting such chemical structures for health care solutions (Marchese et al., 2017).
Furthermore, the exploration of reversible cholinesterase inhibitors for pretreatment in organophosphate poisoning showcases the potential neuroprotective applications of these compounds. Such research could lead to new therapies for preventing or mitigating damage from exposure to toxic substances (Lorke & Petroianu, 2018).
Eigenschaften
IUPAC Name |
N-[(2-propan-2-yloxypyridin-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)15-12-7-10(5-6-13-12)8-14-11-3-4-11/h5-7,9,11,14H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBINWMLKCIRIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



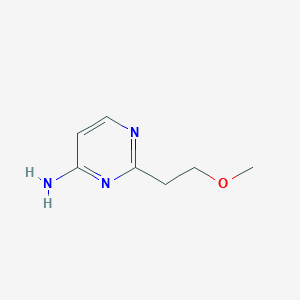
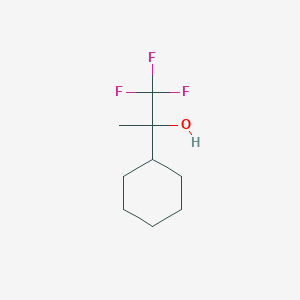
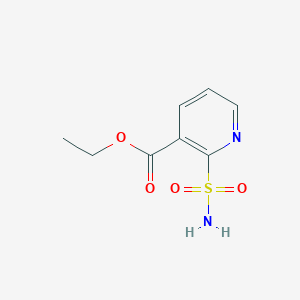
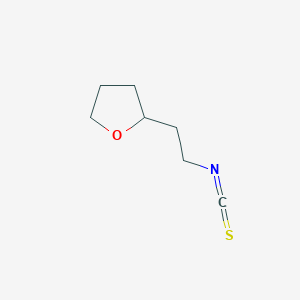
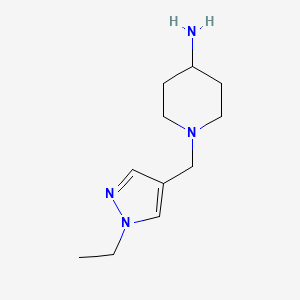
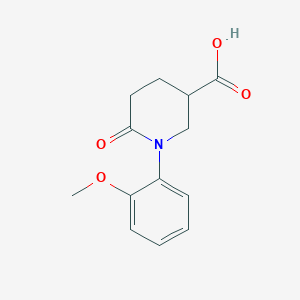
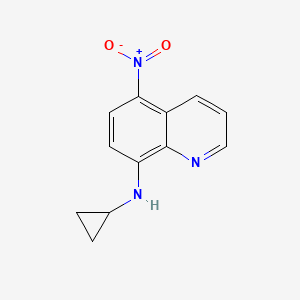
![[4-(4-Methoxyphenoxy)phenyl]methanol](/img/structure/B1453839.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)
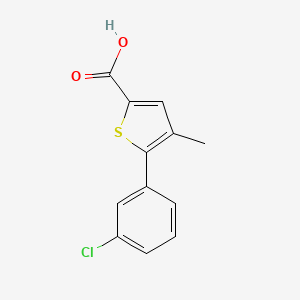
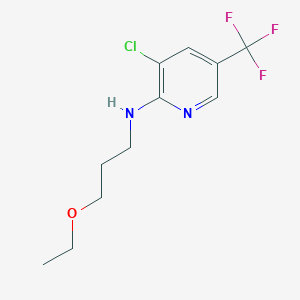
![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)

![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)